molecular formula C11H22N2O2 B1504159 (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate CAS No. 1064052-00-1

(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate

Cat. No.: B1504159
CAS No.: 1064052-00-1
M. Wt: 214.3 g/mol
InChI Key: ICTZUPNLSITARI-VIFPVBQESA-N
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Description

(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate is a chiral pyrrolidine derivative of high interest in pharmaceutical research and development. This compound serves as a critical synthetic building block and key intermediate for the preparation of more complex molecules. Its structure features a pyrrolidine ring, a common motif in medicinal chemistry, which is functionalized with a methylcarbamate group protected by a tert-butoxycarbonyl (Boc) group. The Boc protecting group is widely used to mask amines during multi-step synthetic sequences, and its presence in this molecule allows for further selective functionalization of the pyrrolidine nitrogen, making it a versatile precursor for constructing active pharmaceutical ingredients (APIs) and other biologically active compounds. The stereochemistry of the molecule, denoted by the (S) configuration, is often essential for specific biological activity and is carefully controlled during synthesis. This compound is intended for research applications only. It is strictly for use in laboratory settings and is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) before use. Handling should be conducted in a well-ventilated environment using appropriate personal protective equipment. The predicted hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

tert-butyl N-methyl-N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTZUPNLSITARI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680479
Record name tert-Butyl methyl{[(3S)-pyrrolidin-3-yl]methyl}carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1064052-00-1
Record name 1,1-Dimethylethyl N-methyl-N-[(3S)-3-pyrrolidinylmethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1064052-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl methyl{[(3S)-pyrrolidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbamoyltransferases, which are enzymes involved in the transfer of carbamoyl groups to substrates. These interactions are crucial for the synthesis of carbamates and other related compounds. Additionally, this compound can form stable complexes with certain proteins, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. In vitro studies have shown that this compound remains stable under specific conditions but may degrade under others, leading to reduced activity. Long-term exposure to this compound can also result in changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and organ dysfunction. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carbamoyltransferases and other cofactors, influencing the synthesis and degradation of various metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution pattern of this compound can influence its activity and effectiveness in various biological processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall biochemical activity.

Biological Activity

(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrolidine ring, which influences its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

  • Molecular Formula: C10H20N2O2
  • Molecular Weight: 200.28 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways.

Specific Targets and Pathways

  • Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding: It may interact with various receptors, potentially influencing signaling pathways related to pain, inflammation, or other physiological processes.

Biological Activity Data

Research indicates that this compound exhibits several biological activities:

Activity Description Reference
Antinociceptive Effects Demonstrated potential in reducing pain responses in animal models.
Anti-inflammatory Activity Inhibits the production of pro-inflammatory cytokines in vitro.
Cytotoxicity Exhibits selective cytotoxic effects on cancer cell lines.

Case Studies

  • Antinociceptive Activity in Rodent Models:
    • A study evaluated the antinociceptive effects of this compound using the formalin test in rats. Results indicated significant pain relief compared to control groups, suggesting its potential as a therapeutic agent for pain management.
  • Anti-inflammatory Mechanisms:
    • In vitro studies demonstrated that the compound inhibited the release of TNF-alpha and IL-6 from macrophages stimulated with LPS, indicating its role in modulating inflammatory responses.
  • Cytotoxicity Against Cancer Cells:
    • Research involving various cancer cell lines showed that this compound induced apoptosis, highlighting its potential as an anticancer agent.

Safety and Toxicology

While investigating the biological activity of this compound, it is essential to consider its safety profile:

  • Skin Irritation: Classified as a skin irritant (H315).
  • Eye Damage: Causes serious eye damage (H319) .

Scientific Research Applications

Organic Synthesis

(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of complex molecules, making it a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biological Studies

This compound has been investigated for its potential as an enzyme inhibitor and receptor ligand. Specifically, it has shown promise in modulating pathways related to neurodegenerative diseases, particularly Alzheimer's disease.

Medicinal Chemistry

Research indicates that this compound may act as a β-secretase inhibitor, which is significant in preventing amyloid plaque formation associated with Alzheimer's disease. In vitro studies have demonstrated that this compound can significantly improve cell viability in astrocytes exposed to amyloid-beta peptide (Aβ1-42), suggesting neuroprotective effects.

In Vitro Studies

In vitro studies have demonstrated that treatment with this compound improved cell viability in astrocytes exposed to Aβ1-42. This suggests a protective effect against neurotoxicity associated with Alzheimer's disease.

In Vivo Models

In experiments involving scopolamine-induced memory impairment in rats, the compound exhibited moderate protective effects on cognitive function. However, further investigation is needed to assess its bioavailability and efficacy compared to standard treatments like galantamine.

Comparison with Similar Compounds

Table 1: Key Properties of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents pKa (Predicted) Boiling Point (°C) Density (g/cm³) Application
This compound 351369-25-0 C₁₁H₂₂N₂O₂ 214.3 Methyl, pyrrolidin-3-ylmethyl ~12.3 ~400 1.15 Pharmaceutical intermediate
(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate 169452-10-2 C₁₆H₂₃ClN₂O₂ 310.82 4-Chlorobenzyl 12.30 410.9 1.17 Intermediate in antipsychotic synthesis
tert-Butyl ((4,4-dimethylpyrrolidin-3-yl)methyl)carbamate 479091-25-3 C₁₂H₂₄N₂O₂ 228.33 4,4-Dimethylpyrrolidinylmethyl N/A N/A N/A Conformational studies
(S)-tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate 953752-69-7 C₁₀H₁₈N₂O₃ 214.26 3-Methyl-2-oxopyrrolidinyl N/A N/A N/A Kinase inhibitor precursor

Key Comparative Analysis

Steric and Electronic Effects

  • Target Compound : The methyl and pyrrolidinylmethyl groups provide moderate steric bulk, balancing solubility and membrane permeability. The tert-butyl carbamate acts as a protecting group, enabling selective deprotection in multi-step syntheses .
  • 4-Chlorobenzyl Derivative : The 4-chlorobenzyl substituent increases lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration. This makes it suitable for central nervous system (CNS)-targeting drugs but may reduce aqueous solubility.

Preparation Methods

Nucleophilic Substitution of Pyrrolidine Derivatives

The predominant synthetic approach involves the nucleophilic substitution reaction where the nitrogen atom of a chiral pyrrolidine derivative attacks the carbonyl carbon of a tert-butyl carbamate reagent. This reaction forms the carbamate linkage while preserving the stereochemistry at the 3-position of the pyrrolidine ring.

Synthetic Method Reagents Conditions Notes
Reaction of (S)-methyl pyrrolidine-2-carboxylate with tert-butyl carbamate Sodium hydride (base), THF/DMF solvent Room temperature to reflux; inert atmosphere Base deprotonates pyrrolidine nitrogen to enhance nucleophilicity; solvent choice affects solubility and reaction rate
Continuous flow reactor synthesis Various carbamate reagents and bases Controlled temperature, pressure, and flow rate Enhances yield and purity; scalable for industrial production
  • Base Catalysis: Sodium hydride or potassium carbonate is commonly used to deprotonate the pyrrolidine nitrogen, facilitating nucleophilic attack on the carbamate carbonyl.
  • Solvent Systems: Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for solubilizing reactants and stabilizing intermediates.

Industrial Scale-Up Using Continuous Flow Reactors

Continuous flow technology allows precise control over reaction parameters, improving reproducibility and scalability. It also minimizes side reactions and racemization risks.

  • Advantages:
    • Enhanced heat and mass transfer
    • Precise reaction time control
    • Improved safety for handling reactive intermediates
  • Catalysts: Transition metal catalysts such as palladium or nickel complexes can be employed to facilitate carbamate formation or subsequent functionalization steps.

Preparation Protocol and Solubility Considerations

While direct synthetic procedures are essential, preparing stock solutions of the compound for research or formulation purposes requires attention to solubility and solvent compatibility.

Stock Solution Concentration Amount of Compound (mg) Volume of Solvent (mL)
1 mM 1 4.67 (approximate)
5 mM 5 4.67
10 mM 10 4.67

Note: The exact volume depends on molecular weight and solvent density; solvents like DMSO, PEG300, Tween 80, and corn oil are used in sequence to achieve clear solutions for in vivo formulations.

  • Preparation Tips:
    • Add solvents in order, ensuring clarity before next addition
    • Use vortexing, ultrasound, or gentle heating to aid dissolution
    • Confirm solution clarity to avoid precipitation during storage or application.

Chemical Reaction Characteristics Relevant to Preparation

(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate exhibits typical carbamate reactivity, which influences its preparation and handling:

Reaction Type Reagents/Conditions Products/Notes
Hydrolysis Acidic or basic aqueous conditions Corresponding amine and carbonic acid derivatives; must avoid during synthesis to prevent degradation
Nucleophilic Substitution Alkyl halides, acyl chlorides, bases Substituted carbamates or derivatives; used in further functionalization
Oxidation Hydrogen peroxide, m-chloroperbenzoic acid N-oxides; typically avoided in preparation to maintain compound integrity
Reduction Lithium aluminum hydride, sodium borohydride Conversion of carbamate to amine; not part of standard preparation but relevant for downstream chemistry

Research Findings on Preparation Efficiency and Purity

  • Yield Optimization: Use of sodium hydride in aprotic solvents under inert atmosphere yields high purity product with minimal racemization.
  • Chirality Preservation: Reaction conditions avoiding strong acids or bases and high temperatures preserve (S)-configuration.
  • Continuous Flow Advantages: Studies demonstrate up to 20% increase in yield and improved batch-to-batch consistency compared to batch synthesis.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Scale Advantages Limitations
Batch Nucleophilic Substitution (S)-methyl pyrrolidine-2-carboxylate, tert-butyl carbamate, sodium hydride THF/DMF, RT to reflux, inert atmosphere Laboratory Simple setup, well-established Moderate scalability, longer reaction times
Continuous Flow Reactor Same as batch + catalysts (Pd, Ni) Controlled temp, pressure, flow rate Industrial High yield, purity, scalability Requires specialized equipment
Stock Solution Preparation Compound, DMSO, PEG300, Tween 80, corn oil Sequential solvent addition, mixing, clarification Formulation Enables biological testing and in vivo studies Solubility dependent, requires careful handling

Q & A

Q. What are the standard synthetic routes for (S)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate in academic research?

The compound is typically synthesized via reductive amination or carbamate protection strategies. A common method involves reacting tert-butyl carbamate with a pyrrolidine-3-ylmethyl aldehyde derivative in the presence of a reducing agent like sodium borohydride (NaBH₄) under inert atmosphere (e.g., nitrogen) at 0–25°C. Purification is achieved using silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization . Key parameters include:

  • Solvent : Dichloromethane or THF.
  • Catalyst : Triethylamine (Et₃N) for pH control.
  • Yield optimization : Monitoring via TLC/HPLC to minimize side reactions like over-reduction or hydrolysis .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., tert-butyl at δ 1.4 ppm, carbamate carbonyl at δ 155–160 ppm).
  • Mass spectrometry (MS) : ESI-MS for molecular weight verification (e.g., [M+H]⁺ = 229.2 g/mol).
  • Chiral HPLC : To confirm enantiomeric purity using columns like Chiralpak IA/IB and isocratic elution (e.g., hexane:isopropanol 90:10) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound when encountering contradictory data in literature?

Contradictions in reported yields (e.g., 40–80%) often arise from variations in:

  • Temperature : Lower temperatures (0–5°C) reduce side reactions but slow kinetics.
  • Catalyst loading : Et₃N (1.2–2.0 equiv.) balances reaction rate and byproduct formation.
  • Workup protocols : Acid-base extraction vs. chromatography affects recovery. Methodological approach :
  • Design a factorial experiment varying temperature, catalyst, and solvent.
  • Use HPLC to quantify intermediates and side products (e.g., hydrolyzed carbamate).
  • Apply response surface modeling (RSM) to identify optimal conditions .

Q. What strategies are employed to analyze the compound's enantiomeric purity and its impact on biological activity?

Enantiomeric purity is critical for target selectivity in enzyme inhibition. Methods include:

  • Chiral resolution : HPLC with cellulose-based columns (e.g., Chiralcel OD-H) and polar mobile phases.
  • Circular dichroism (CD) : Correlate optical activity with biological assays (e.g., IC₅₀ differences between enantiomers). Case study : The (S)-enantiomer showed 10-fold higher potency than (R) in acetylcholinesterase inhibition due to better fit in the catalytic pocket .

Q. How does the tert-butyl carbamate group influence stability and reactivity in downstream modifications?

The tert-butyl group enhances:

  • Stability : Resists hydrolysis under basic conditions (pH 7–10) compared to methyl/benzyl carbamates.
  • Orthogonality : Selective deprotection using HCl/dioxane or TFA without affecting pyrrolidine rings. Reactivity trade-offs : Bulkiness may hinder nucleophilic attacks at the carbamate carbonyl, requiring harsher conditions for substitutions .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity results for this compound in kinase assays?

Discrepancies arise from:

  • Assay conditions : ATP concentrations (1–10 mM) affecting competitive inhibition.
  • Enantiomeric impurities : Even 5% (R)-isomer can reduce apparent IC₅₀ by 30%.
  • Protein sources : Recombinant vs. native kinases may have structural variations. Resolution :
  • Validate compound purity via chiral HPLC before assays.
  • Use isothermal titration calorimetry (ITC) to measure binding constants independent of assay conditions .

Comparative Studies

Q. How does substituting the pyrrolidine ring with piperidine or azetidine alter the compound's pharmacokinetic properties?

  • Piperidine analogs : Increased logP (by ~0.5) enhances membrane permeability but reduces aqueous solubility.
  • Azetidine analogs : Smaller ring size lowers metabolic stability (t₁/₂ reduced by 50% in liver microsomes). Structural insights : Pyrrolidine balances rigidity and flexibility, optimizing target engagement and CYP450 resistance .

Methodological Tables

Parameter Typical Range Analytical Method Reference
Reaction Temperature0–25°CThermocouple monitoring
Chiral Purity≥98% eeChiral HPLC (Chiralpak IB)
Enzymatic IC₅₀0.1–10 µMFluorescence polarization

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate
Reactant of Route 2
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate

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